molecular formula C16H18O3 B8591196 2-[4-(2-Oxocyclohexylidenemethyl)phenyl]propionic acid CAS No. 344338-25-6

2-[4-(2-Oxocyclohexylidenemethyl)phenyl]propionic acid

Cat. No.: B8591196
CAS No.: 344338-25-6
M. Wt: 258.31 g/mol
InChI Key: AUZUGWXLBGZUPP-UHFFFAOYSA-N
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Description

2-[4-(2-Oxocyclohexylidenemethyl)phenyl]propionic acid is a useful research compound. Its molecular formula is C16H18O3 and its molecular weight is 258.31 g/mol. The purity is usually 95%.
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Properties

CAS No.

344338-25-6

Molecular Formula

C16H18O3

Molecular Weight

258.31 g/mol

IUPAC Name

2-[4-[(2-oxocyclohexylidene)methyl]phenyl]propanoic acid

InChI

InChI=1S/C16H18O3/c1-11(16(18)19)13-8-6-12(7-9-13)10-14-4-2-3-5-15(14)17/h6-11H,2-5H2,1H3,(H,18,19)

InChI Key

AUZUGWXLBGZUPP-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=C(C=C1)C=C2CCCCC2=O)C(=O)O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A solutionof 1.3 g of ethyl 2-(4-(2-oxo-1-cyclohexylidenemethyl)phenyl)propionate in 15 ml of dioxane and 100 ml of a 10% aqueous solution of hydrogen bromide was heated under reflux for 1 hour. After cooling, the reaction mixture was extracted with ether. The extract was washed with water and dried over anhydrous sodium sulfate. The ether was distilled off to leave an oily substance, which was then vacuum distilled to give 0.6 g of the desired product having a boiling point of 210°-215° C./0.3 mmHg (bath temp.). This product solidified and crystallized after cooling. m.p. 108°-110° C.
Name
ethyl 2-(4-(2-oxo-1-cyclohexylidenemethyl)phenyl)propionate
Quantity
1.3 g
Type
reactant
Reaction Step One
[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

A solution of 3.56 g (0.02 mole) of 2-(p-formylphenyl)propionic acid and 10.1 g (0.056 mole) of 1-morpholinocyclohexene in 40 ml of benzene was allowed to stand overnight (12 hours) at room temperature, after which 20 ml of 6N hydrochloric acid were added thereto, and the mixture was stirred for 1 hour at room temperature. The reaction mixture was then extracted with benzene; the extract was washed with water and dried; and the solvent was removed by evaporation under reduced pressure to give a crystalline substance. This was recrystallized from a mixture of diethyl ether and hexane, to give 4.02 g (yield 77.7%) of the title compound as white crystals melting at 108°-110° C.
Quantity
3.56 g
Type
reactant
Reaction Step One
Quantity
10.1 g
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
reactant
Reaction Step Three
Quantity
40 mL
Type
reactant
Reaction Step Four
Yield
77.7%

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